molecular formula C17H12N2 B14330538 3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile CAS No. 110561-78-9

3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B14330538
CAS No.: 110561-78-9
M. Wt: 244.29 g/mol
InChI Key: VXYCSDDGHBJDNK-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .

Preparation Methods

The synthesis of 3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylindole with acrylonitrile under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110561-78-9

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile

InChI

InChI=1S/C17H12N2/c18-12-6-10-15-14-9-4-5-11-16(14)19-17(15)13-7-2-1-3-8-13/h1-11,19H

InChI Key

VXYCSDDGHBJDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=CC#N

Origin of Product

United States

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